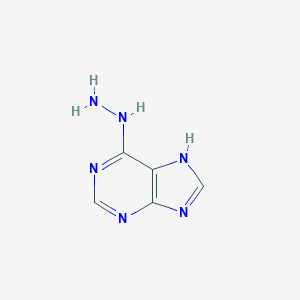

6-Hydrazinopurine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7H-purin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEISQYNCXVHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202374 | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5404-86-4 | |

| Record name | 6-Hydrazinyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydrazino-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydrazinopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDRAZINO-PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Context and Historical Perspectives on 6-hydrazinopurine in Purine Chemistry

Evolution of Purine Analogues in Medicinal Chemistry Research

Purines, as fundamental components of nucleic acids and coenzymes, are ubiquitous and vital to all forms of life. nih.gov This central role has made them a prime target for therapeutic intervention. The deliberate structural modification of natural purines to create "purine analogues" has been a highly fruitful strategy in medicinal chemistry. nih.govresearchgate.net The initial forays into this field were guided by the principle of isosteric replacement, where atoms or groups of atoms within the purine ring were substituted with others of similar size and electronic configuration. nih.gov This led to the synthesis of early, clinically impactful agents like 6-mercaptopurine (6-MP), where the 6-hydroxyl group of hypoxanthine is replaced by a thiol group. nih.gov

The success of these early analogues spurred further exploration, leading to a diverse arsenal of purine derivatives with a wide spectrum of biological activities. These include antiviral, anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netthieme.de The development of these compounds has not only yielded valuable therapeutics but has also provided powerful tools to probe and understand complex biochemical pathways. nih.gov The continuous refinement of synthetic methodologies, including regioselective C-H functionalization and transition-metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space for novel purine analogues. thieme.dersc.org

Historical Development of Hydrazine-Modified Purines

The introduction of a hydrazine (-NHNH2) moiety into the purine scaffold represents a specific and significant branch in the development of purine analogues. The discovery of phenylhydrazine by Hermann Emil Fischer in the late 19th century and its subsequent utility in reacting with carbonyl compounds laid the groundwork for the broader field of hydrazine chemistry. academie-sciences.fr In the context of purine chemistry, the hydrazine group, with its reactive and hydrogen-bonding capabilities, offered a unique set of properties for creating novel derivatives. ontosight.aiiscientific.org

Early work on hydrazine-modified purines often involved the reaction of a precursor, such as 6-chloropurine, with hydrazine hydrate. ekb.eg This straightforward synthetic route provided access to 6-hydrazinopurine, which could then serve as a versatile intermediate for further chemical modifications. For instance, reaction with aldehydes or ketones can yield a variety of hydrazone derivatives. google.comnih.gov The study of these compounds has revealed a range of biological activities, contributing to the understanding of how modifications at the 6-position of the purine ring influence biological function. ontosight.ainih.gov

Current Research Landscape of this compound and its Derivatives

The contemporary research landscape for this compound and its derivatives is vibrant and multifaceted. ontosight.ai A significant area of investigation revolves around the synthesis and biological evaluation of novel derivatives with potential therapeutic applications. ekb.eggoogle.com For example, this compound has been utilized as a starting material for the creation of hydrazone derivatives that exhibit potent antitumor activity, even against multidrug-resistant cancer cells. google.com

Furthermore, the unique chemical properties of the hydrazino group continue to be exploited in synthetic chemistry. For instance, dehydrazination reactions, which convert the hydrazino group to a hydrogen atom, have been developed using catalysts like copper sulfate, offering a green and efficient synthetic method. lookchem.com Research has also explored the synthesis of this compound ribonucleosides and their potential as antiviral agents, with some derivatives showing inhibitory activity against the hepatitis C virus (HCV). researchgate.net The compound and its derivatives are also studied for their interactions with biological macromolecules, such as DNA and proteins, to elucidate their mechanisms of action. ontosight.ai

Table 1: Selected Research Findings on this compound and its Derivatives

| Derivative/Application | Research Focus | Key Finding |

| This compound-riboside | Mutagenesis and Enzyme Inhibition | Reported to be a potent mutagenic agent and an inhibitor of human ribonucleotide reductase (RR). google.com |

| Hydrazone derivatives | Anticancer Activity | Novel hydrazone derivatives of this compound show cytotoxic effects against various human tumor cell lines and activity against multidrug-resistant cancer cells. google.comnih.gov |

| Dehydrazination Reactions | Synthetic Methodology | Development of a green and efficient dehydrazination method using a catalytic amount of CuSO4 in water. lookchem.com |

| 2'-Methyl Ribonucleosides | Antiviral Activity | Synthesis and testing of this compound 2'-methyl ribonucleosides for inhibitory activity against the hepatitis C virus (HCV). researchgate.net |

| Acyclo C-nucleosides | Synthetic Chemistry | Condensation of this compound derivatives with aldoses to synthesize newer acyclo C-nucleosides with potential biological activity. ekb.eg |

Advanced Synthetic Methodologies for 6-hydrazinopurine and Its Derivatives

Synthetic Pathways to 6-Hydrazinopurine Core Structure

The synthesis of the this compound core is a fundamental step in the development of a wide range of purine derivatives. The primary and most common method involves the nucleophilic substitution of a halogen at the 6-position of the purine ring with hydrazine.

Reaction of 6-Chloro Analogues with Hydrazine Hydrate

The reaction of 6-chloropurine and its analogues with hydrazine hydrate is a widely employed and efficient method for the synthesis of this compound. jchps.comacs.orgekb.eg This nucleophilic substitution reaction typically proceeds by treating the 6-chloropurine substrate with hydrazine hydrate in a suitable solvent.

The reaction conditions can be varied, but a common approach involves refluxing the reactants in ethanol. jchps.comacs.org For instance, a solution of 6-chloropurine, hydrazine hydrate, and triethylamine in ethanol can be refluxed for 2-4 hours to yield 6-hydrazinylpurine. jchps.com Another reported method involves stirring the 6-chloropurine and hydrazine hydrate in ethanol at room temperature, followed by heating at reflux for 2 hours. guidechem.com The use of a base like triethylamine is common to neutralize the hydrogen chloride generated during the reaction. jchps.com

The reaction is generally high-yielding and provides a direct route to the this compound core. ekb.eg The product often precipitates from the reaction mixture upon cooling and can be purified by filtration and washing with solvents like ethanol, dichloromethane, and ether. guidechem.com

Table 1: Synthesis of this compound from 6-Chloro Analogues

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 6-Chloropurine | Hydrazine hydrate, Triethylamine | Ethanol | Reflux, 2-4 hrs | - | jchps.com |

| 6-Chloropurine | Hydrazine hydrate | Ethanol | Stir at RT, then reflux 2 hrs | - | guidechem.com |

| 9-Substituted-6-chloropurine | Hydrazine hydrate | Ethanol | Reflux, 6 hrs | - | acs.org |

| 9-(4-fluorophenyl)-6-chloropurine | Hydrazine hydrate | Absolute Ethanol | Reflux, 1 hr | 75% | ekb.eg |

| 2-Amino-6-chloropurine | Hydrazine hydrate | Methanol | Heat to ~50°C, then reflux | 66.7-81.6% | google.com |

Alternative Deamination Approaches

While the reaction with 6-chloro analogues is prevalent, alternative methods involving deamination have also been explored for the synthesis of purine derivatives. In some cases, a hydrazino group can be introduced and subsequently modified. For example, the deamination of 4,9-dihydro-purine-1,2-diamine can form an intermediate hydrazinopurine. mdpi.com

A more general concept of deamination in purine chemistry involves the removal of an amino group to form the desired product. mdpi.com Another related strategy is "dehydrazination," where a hydrazino group is removed to yield the corresponding purine. This has been achieved using catalysts like copper(II) sulfate in water, providing a green chemistry approach for the modification of purine scaffolds. lookchem.com While not a direct synthesis of this compound, these methods highlight the versatility of hydrazine chemistry in the synthesis of diverse purine analogues.

Derivatization Strategies at the Hydrazine Moiety

The hydrazine group at the 6-position of the purine ring is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of diverse compound libraries.

Synthesis of Hydrazone Derivatives from this compound

One of the most common derivatization strategies involves the condensation of this compound with various aldehydes and ketones to form hydrazone derivatives. researchgate.netgoogle.com These reactions are typically straightforward and proceed under mild conditions.

Condensation with Aldehydes and Ketones

The synthesis of hydrazone derivatives is achieved by reacting this compound or its N9-substituted analogues with an equimolar amount of an aldehyde or ketone. google.com The reaction is often carried out in a protic solvent such as methanol or ethanol, sometimes with a catalytic amount of glacial acetic acid to facilitate the reaction. google.com The reaction mixture is typically heated to reflux and then cooled, leading to the precipitation of the hydrazone product, which can then be purified by recrystallization. google.com

A wide variety of aldehydes and ketones can be used in this condensation reaction, including substituted benzaldehydes, leading to a diverse array of hydrazone derivatives. jchps.comresearchgate.net This reaction is a type of addition-elimination or condensation reaction, where the nucleophilic hydrazine adds to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. libretexts.org

Table 2: Examples of Hydrazone Derivatives from this compound Analogues

| This compound Analogue | Aldehyde/Ketone | Product | Reference |

| 6-Hydrazinyl purine derivatives | Substituted benzaldehydes | 6-Benzylidene hydrazinyl purine derivatives | jchps.com |

| 6-Hydrazino-9-(β-D-ribofuranosyl)-9H-purine | Various benzaldehydes | Substituted 6-(benzylidene)hydrazino-9-(β-D-ribofuranosyl)-9H-purines | researchgate.net |

| This compound | Various aldehydes and ketones | Hydrazone derivatives of purine | google.com |

Stereochemical Considerations (E/Z Isomers) of Hydrazone Derivatives

When the substituents on the carbon atom of the C=N double bond in the hydrazone are different, the potential for stereoisomerism arises, leading to the formation of E (entgegen) and Z (zusammen) isomers. google.comuou.ac.in The E isomer has the higher priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. uou.ac.inpressbooks.pub

The configuration of the isolated hydrazone derivatives is a critical aspect of their characterization. The determination of the stereochemistry at the C=N bond is typically performed using 1H NMR spectroscopy, often in conjunction with Nuclear Overhauser Effect (NOE) difference experiments. google.com Generally, the E isomer is thermodynamically more stable than the Z isomer. researchgate.net The isomerization from the less stable Z isomer to the more stable E isomer can sometimes be observed and can be influenced by factors such as heat or the presence of an acid catalyst. researchgate.net The differentiation between E and Z isomers can also be aided by other analytical techniques such as 13C-NMR, 15N-NMR, and X-ray diffraction. researchgate.net

Formation of Hydrazine-Containing Heterocycles

The nucleophilic nature of the terminal nitrogen atom in the hydrazino group of this compound allows for condensation and cyclization reactions with various electrophilic partners. These reactions are fundamental in constructing fused heterocyclic systems, such as triazoles and pyrazoles, or in linking other heterocyclic structures like phthalazinedione.

The fusion of a triazole ring to the purine core via the hydrazine linker results in the formation of the 1,2,4-triazolo[3,4-i]purine system. This is a common strategy to create angularly fused purine derivatives.

One established method involves the reaction of a this compound derivative, such as 6-hydrazino-9-benzylpurine, with orthoesters. For instance, heating 6-hydrazino-9-benzylpurine with ethyl orthoformate in dimethylformamide (DMF) leads to the formation of 7-benzyl-1,2,4-triazolo[3,4-i]purine. The generality of this ring closure is demonstrated by the reaction with ethyl orthoacetate, which yields the corresponding 3-methyl derivative. A one-step synthesis has also been developed using 6-hydrazinyl-N9-substituted purine and various aliphatic monocarboxylic acids as starting materials. sioc-journal.cn

Another approach utilizes the reaction of this compound derivatives with aldoses. ekb.egekb.eg The initial condensation forms a hydrazone, which can then be cyclized to produce 2-substituted ekb.egCurrent time information in Bangalore, IN.csic.estriazolo[3,4-i]purines. ekb.egscinito.ai For example, 1-(9-(4-fluorophenyl)-9H-purin-6-yl)hydrazine condenses with aldopentoses or aldohexoses to form the respective hydrazono derivatives, which are precursors to the triazolopurine system. ekb.eg

An alternative method for creating a substituted triazole ring involves the oxidative cyclization of a 6-benzylidenehydrazino derivative using lead tetraacetate in refluxing 1,4-dioxane.

Table 1: Synthesis of Triazolo[3,4-i]purine Derivatives

| This compound Derivative | Reagent | Product | Reference |

|---|---|---|---|

| 6-Hydrazino-9-benzylpurine | Ethyl orthoformate | 7-Benzyl-1,2,4-triazolo[3,4-i]purine | |

| 6-Hydrazino-9-benzylpurine | Ethyl orthoacetate | 3-Methyl-7-benzyl-1,2,4-triazolo[3,4-i]purine | |

| 6-Benzylidenehydrazino-9-benzylpurine | Lead tetraacetate | 3-Phenyl-7-benzyl-1,2,4-triazolo[3,4-i]purine | |

| 1-(9-(4-Fluorophenyl)-9H-purin-6-yl)hydrazine | Aldopentoses/Aldohexoses | 2-Substituted ekb.egCurrent time information in Bangalore, IN.csic.estriazolo[3,4-i]purines | ekb.egekb.eg |

The integration of pyrazole rings with the purine scaffold is another synthetic strategy that utilizes this compound as a key intermediate. The general synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comdergipark.org.tr

This principle is applied to the synthesis of purine-pyrazole conjugates. A common route involves the acylation of 9-substituted-6-hydrazinopurine with carboxylic acids that already contain a pyrazole moiety. acs.org For example, various pyrazolecarboxylic acids can be coupled with 9-substituted-6-hydrazinopurine to form the final products. acs.org The yield of these reactions can be influenced by the electronic properties of the pyrazole ring and any substituents present. acs.org For instance, the conjugation effect of an aromatic ring on the pyrazole can decrease the electron cloud density of the carbonyl group, potentially increasing the yield of the target compound. acs.org

Table 2: Examples of Pyrazole-Purine Conjugates

| Starting Purine | Coupling Partner | Resulting Moiety | Reference |

|---|---|---|---|

| 9-Substituted-6-hydrazinopurine | Pyrazolecarboxylic acid | 9-Substituted-6-(pyrazolecarbonyl-hydrazinyl)purine | acs.org |

Phthalazinedione motifs can be linked to the purine core, often by leveraging the reactivity at the 6-position. While direct reaction of this compound is one possibility, a common and effective strategy involves a multi-step synthesis starting from 6-chloropurine. mdpi.com

In one such synthetic pathway, an N-phthaloyl derivative of an amino acid is first treated with hydrazine hydrate. mdpi.com This step removes the phthaloyl protecting group to generate a free amine, which is then reacted with a 6-chloropurine derivative, such as 9-[(2-acetoxyethoxy)methyl]-6-chloropurine. mdpi.com The nucleophilic substitution of the chlorine atom by the newly formed amino group effectively links the purine to the linker, which originated from the phthaloyl-protected amino acid. This method allows for the introduction of a linker of variable length between the purine and the functional group derived from the phthalazinedione precursor. mdpi.com The synthesis of various phthalazinedione-based compounds often begins by reacting a starting material with hydrazine hydrate to form a key hydrazide intermediate. acs.orgnih.gov

Integration of Pyrazole Moieties

Nucleoside and Nucleotide Analogues of this compound

The synthesis of nucleoside and nucleotide analogues of this compound is crucial for developing probes for biological systems and potential therapeutic agents. These syntheses typically involve either the introduction of a hydrazine group onto a pre-existing purine nucleoside or the glycosylation of the modified purine base.

This compound riboside is a key precursor for various other purine nucleoside analogues. Its synthesis is generally achieved by the reaction of a 6-substituted purine riboside with hydrazine. The most common precursor is 6-chloropurine riboside, which reacts with hydrazine hydrate to yield this compound riboside. google.com Similarly, 6-thioinosine (6-thiopurine riboside) can be converted to this compound riboside by treatment with hydrazine. researchgate.net

These hydrazinopurine nucleosides can then be used to create further derivatives. For example, hydrazone derivatives can be synthesized by heating this compound riboside with an appropriate aldehyde or ketone in an alcohol solvent. google.com Furthermore, other derivatives, such as a series of this compound 2'-methyl ribonucleosides, have been synthesized and studied. researchgate.net

The synthesis of 6-hydrazino-2-aminopurine and its nucleoside derivatives often starts from guanine or thioguanine precursors, which possess the required 2-amino group.

For the synthesis of 2-aminopurine 2'-deoxyriboside, a key step involves the creation of a 6-hydrazino intermediate from a protected guanine derivative. csic.es The guanine nucleoside is first activated at the 6-position, followed by nucleophilic displacement with hydrazine to form the 6-hydrazino derivative. csic.es This intermediate is often not the final product but is subsequently converted to the 2-aminopurine derivative by treatment with an oxidizing agent like silver oxide, which removes the hydrazine moiety. csic.esnih.gov

A more direct synthesis of 6-hydrazino-2-aminopurine nucleosides involves reacting a 2-amino-6-substituted purine nucleoside with hydrazine. For instance, 2-amino-6-benzylthioguanosine reacts with hydrazine to yield 2-amino-6-hydrazinopurine riboside. researchgate.net Similarly, 6-thioguanosine can be converted into 6-hydrazino-2-aminopurine (A') within an RNA strand through a two-step process involving oxidation and subsequent treatment with a buffered hydrazine solution. researchgate.net Acyclic analogues, such as 2-amino-6-hydrazino-9-[(2-hydroxyethoxy)methyl]-9H-purine, have been prepared from the corresponding 2-amino-6-(4-chlorophenylthio) derivative by refluxing with hydrazine monohydrate. google.com

Table 3: Synthesis of 6-Hydrazino-2-aminopurine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Protected Guanine Derivative | Hydrazine | 6-Hydrazino-2-aminopurine derivative (intermediate) | csic.es |

| 6-Thioguanosine | Hydrazine | 2-Amino-6-hydrazinopurine riboside | researchgate.net |

| 2-Amino-6-(4-chlorophenylthio)purine acyclic nucleoside | Hydrazine monohydrate | 2-Amino-6-hydrazino-9-[(2-hydroxyethoxy)methyl]-9H-purine | google.com |

| 6-Thioguanine (in RNA) | OsO4/NH4Cl then Hydrazine | 6-Hydrazino-2-aminopurine (in RNA) | researchgate.net |

Prodrug Strategies for Nucleotide Delivery

The therapeutic application of nucleotide analogues is often hampered by their poor cell membrane permeability, a consequence of the negative charge of the phosphate group. nih.gov This limitation necessitates prodrug strategies that mask the phosphate charge, facilitating cellular uptake. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active nucleotide monophosphate, which can then be converted to the active triphosphate form. acs.org

Several prodrug approaches have been developed to deliver nucleoside monophosphates into cells, effectively bypassing the often rate-limiting initial phosphorylation step. nih.govacs.org These strategies are designed to create a transiently modified compound that can cross biological barriers. acs.org

For derivatives of this compound, such as its 2'-methyl ribonucleosides, specific prodrug strategies have been synthesized to overcome delivery issues. One such approach involves the creation of 5'-monophosphate nucleoside prodrugs. researchgate.net Examples include the synthesis of bis(t-butyl-S-acyl-2-thioethyl) and arylphosphoramidate diesters. researchgate.net The phosphoramidate "ProTide" approach, in particular, has been widely applied to various nucleoside analogues. nih.gov This strategy involves attaching an amino acid ester promoiety to the nucleoside monophosphate via a P-N bond, creating a neutral, lipophilic molecule that can more readily diffuse across the cell membrane. nih.govsemanticscholar.org

Another common strategy is the use of carbonyloxymethyl (COM) groups, such as pivaloyloxymethyl (POM), to esterify the phosphate group. nih.govacs.org These prodrugs are designed to be stable under delivery conditions but are readily cleaved in vivo to release the parent drug. nih.gov The ideal prodrug and its metabolized promoieties should exhibit low toxicity. nih.gov

Table 1: Prodrug Strategies for Nucleotide Analogues

| Prodrug Approach | Promoieties | Mechanism of Action |

|---|---|---|

| Phosphoramidates (ProTides) | Aryl groups, amino acid esters | Masks phosphate charge via a P-N bond, enhancing membrane permeability. Cleaved intracellularly to release the nucleoside monophosphate. nih.govsemanticscholar.org |

| SATE Prodrugs | S-acyl-2-thioethyl (SATE) groups | Bis(t-butyl-S-acyl-2-thioethyl) esters are synthesized as 5'-monophosphate prodrugs to improve delivery. researchgate.net |

| COM Prodrugs | Carbonyloxymethyl (COM) groups like pivaloyloxymethyl (POM) | Esterification of the phosphate group to increase lipophilicity and facilitate cell entry. nih.govacs.org |

Regioselective Modifications and Functionalization at other Purine Positions

The functionalization of the purine core at positions other than C6 allows for the synthesis of a diverse range of this compound derivatives with modified properties. Regioselective reactions are key to achieving specific modifications at the N7, C8, and N9 positions.

N7-Alkylation: Direct alkylation of the purine ring often yields a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and, therefore, the major product. nih.gov However, methods for the direct, regioselective N7-alkylation have been developed. One such method involves the reaction of N-trimethylsilylated 6-substituted purines with a tert-alkyl halide using a tin(IV) chloride (SnCl₄) catalyst. This approach allows for the kinetically controlled introduction of tert-alkyl groups specifically at the N7 position. nih.gov

C8-Functionalization: The C8 position of the purine ring is another key site for modification. A common strategy involves the lithiation of a protected purine nucleoside at the C8 position, followed by reaction with an electrophile. For instance, lithiation of silyl-protected adenosine with LDA followed by a reaction with DMF has been shown to produce the 8-formyl derivative in high yield. rsc.org This 8-formyl group serves as a versatile handle for further modifications. rsc.org Another route to C8-functionalization is the iodination at C8, followed by reactions such as Stille coupling. researchgate.net C8-alkylated purines have been noted for their biological activities, such as antiviral properties. nih.gov

N9-Alkylation: N9-alkylation is a common modification for purine derivatives. mdpi.com Standard methods often involve reacting the purine with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. mdpi.comresearchgate.net For example, starting from 2,6-dichloropurine, regioselective amination at C6 with morpholine can be followed by N9-alkylation. researchgate.net The Mitsunobu reaction is also frequently used for N9-alkylation and is often considered more N9-selective than classical alkylation methods. mdpi.com Additionally, tetrabutylammonium fluoride (TBAF) has been reported as an efficient reagent to facilitate rapid and high-yielding N9-alkylation of purines under mild conditions. nih.gov The synthesis of 9-benzyl-6-hydrazinopurine has been achieved through the reaction of 1-benzyl-4-cyano-5-[(methoxymethylene)amino]imidazole with hydrazine, followed by rearrangement. researchgate.net

Table 2: Regioselective Modifications of the Purine Ring

| Position | Reaction Type | Reagents/Conditions | Starting Material Example |

|---|---|---|---|

| N7 | tert-Alkylation | N-trimethylsilylated purine, tert-alkyl halide, SnCl₄ | 6-Chloropurine nih.gov |

| C8 | Formylation | LDA, DMF | Silyl-protected adenosine rsc.org |

| C8 | Iodination | N-Iodosuccinimide | 6-substituted purine researchgate.net |

| N9 | Alkylation | Alkyl halide, K₂CO₃/DMF | 2-Chloro-6-morpholino-purine researchgate.net |

| N9 | Alkylation | Alcohol, DEAD, PPh₃ (Mitsunobu) | 6-Chloroguanine mdpi.com |

| N9 | Alkylation | Alkyl halide, TBAF | Purine scaffold nih.gov |

These advanced synthetic methodologies underscore the chemical versatility of the this compound scaffold, enabling the creation of novel derivatives through prodrug strategies and regioselective functionalization for further investigation.

Mechanistic Investigations of Biological Activities of 6-hydrazinopurine and Its Derivatives

Anticancer Research and Cytotoxic Mechanisms

The anticancer activity of 6-hydrazinopurine and its derivatives is primarily attributed to two distinct, yet potentially interconnected, mechanisms: the disruption of DNA synthesis through the inhibition of ribonucleotide reductase and the induction of apoptosis in cancer cells.

Inhibition of Ribonucleotide Reductase (RR)

Ribonucleotide reductase (RR) is an essential enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA replication and repair. wikipedia.orgmdpi.com This enzyme is a critical target in cancer therapy because its activity is highly elevated in rapidly proliferating cancer cells. google.com Mammalian RR consists of two distinct subunits: a large R1 subunit (also known as RRM1) and a small R2 subunit (RRM2). google.comgenecards.org The R1 subunit contains the catalytic site where nucleotide reduction occurs, while the R2 subunit houses a crucial di-iron center that generates a stable tyrosyl free radical necessary for the catalytic process. google.comnumberanalytics.com The interaction between both subunits is essential for enzyme activity. wikipedia.org

Derivatives of this compound have been identified as potent inhibitors of human ribonucleotide reductase, contributing significantly to their cytotoxic and antiproliferative properties. google.com The mechanisms of inhibition are multifaceted, primarily targeting the critical components of the R2 subunit.

The R1 subunit of ribonucleotide reductase contains the active site for substrate binding and catalysis, as well as allosteric sites that regulate the enzyme's activity and substrate specificity. mdpi.comgenecards.org While some nucleoside analogues are designed to directly inhibit the R1 subunit, the primary inhibitory mechanism of this compound derivatives appears to be indirect. By targeting the R2 subunit and disrupting the generation or function of the tyrosyl radical, these compounds prevent the initiation of the radical transfer to the R1 subunit, which is a prerequisite for catalysis. wikipedia.orgnumberanalytics.com Therefore, while the ultimate effect is the cessation of activity at the R1 catalytic site, the molecular target is typically the R2 subunit.

A key proposed mechanism for the inhibition of ribonucleotide reductase by this compound derivatives is the scavenging of the essential tyrosyl free radical located in the R2 subunit. google.com This radical is indispensable for the enzyme's catalytic cycle. washington.edunih.gov The R2 subunit's di-iron center stabilizes a radical on a specific tyrosine residue (Tyr-122 in E. coli), which is buried deep within the protein. washington.edunih.gov This radical initiates a long-range electron transfer to the active site in the R1 subunit. wikipedia.org

It is hypothesized that this compound-riboside and related compounds can inactivate the enzyme by reducing this tyrosyl radical, converting it back to a normal tyrosine residue. google.comacademicjournals.org This action quenches the radical and halts the entire catalytic process, thereby preventing the synthesis of deoxyribonucleotides and inhibiting DNA replication. This mechanism is similar to that of other well-known RR inhibitors, such as hydroxyurea, which also function as radical scavengers. washington.eduacademicjournals.org

Another significant mechanism of RR inhibition by certain derivatives of this compound involves the chelation of the di-iron center in the R2 subunit. google.com The hydrazone derivatives of this compound can form a structural motif known as an N-N-N* tridentate ligand system. google.com A tridentate ligand is one that can bind to a central metal atom at three points. nih.gov

This N-N-N* system has a high affinity for iron and can effectively sequester the iron ions from the R2 subunit's di-iron cluster. google.comnih.gov The di-iron center is vital for the generation and maintenance of the tyrosyl radical. numberanalytics.com By chelating and removing the iron, these compounds disrupt the cofactor's structure, preventing radical formation and thereby inactivating the enzyme. nih.govresearchgate.net This iron chelation strategy represents a powerful method for inhibiting RR, leading to cell cycle arrest and apoptosis. nih.gov

| Inhibition Mechanism | Target Subunit | Molecular Action | Consequence |

|---|---|---|---|

| Tyrosyl Radical Scavenging | R2 | Donation of an electron to the tyrosyl free radical. google.comacademicjournals.org | Inactivation of the radical, preventing initiation of the catalytic cycle. washington.edu |

| Iron Chelation via Tridentate Ligand System | R2 | Binding and removal of iron ions from the di-iron center. google.comnih.gov | Disruption of the metal cofactor required for radical generation. numberanalytics.comresearchgate.net |

Scavenging of Tyrosyl Free Radicals

Induction of Apoptosis Pathways

In addition to disrupting DNA synthesis, this compound-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Apoptosis is a highly regulated process involving a cascade of proteases called caspases, which are responsible for the systematic dismantling of the cell. uniprot.org

Research suggests that this compound derivatives can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway involves the activation of a cascade of specific caspases. Evidence points to the activation of the executioner caspase, caspase-3, which is a key mediator of apoptosis responsible for cleaving numerous cellular substrates. nih.govuniprot.org

The activation of caspase-3 appears to be mediated, at least in part, by the upstream caspase-6. Caspase-6 can act as both an initiator and an executioner caspase and has been shown to cleave proteins like BID, which in turn triggers the mitochondrial release of cytochrome c, a critical step in activating the main apoptotic cascade. The activation of caspase-6, followed by caspase-3, leads to the characteristic hallmarks of apoptosis, including nuclear fragmentation and cell death. uniprot.org

| Pathway | Key Upstream Caspase | Key Executioner Caspase | Cellular Outcome |

|---|---|---|---|

| Mitochondrial (Intrinsic) Pathway | Caspase-6 | Caspase-3 nih.gov | Cleavage of cellular proteins, DNA fragmentation, and programmed cell death. uniprot.org |

Activation of NFκB (p50)

The nuclear factor kappa-B (NF-κB) family of transcription factors plays a critical role in regulating cellular processes such as inflammation, immune responses, cell proliferation, and survival. mdpi.comaging-us.comoncotarget.com The NF-κB signaling pathway can be broadly divided into canonical and non-canonical pathways. oncotarget.com The canonical pathway typically results in the nuclear translocation of the p50/p65 heterodimer. oncotarget.com The p50 subunit itself, encoded by the nf-kb1 gene, is generated from the processing of a larger p105 precursor protein. nih.gov While p50 lacks a transactivation domain, p50 homodimers can repress gene expression, and its heterodimers, most commonly with p65 (RelA), are potent transcriptional activators. aging-us.comnih.gov

Research into the biological effects of this compound derivatives has indicated a potential role in modulating this pathway. Specifically, treatment of cells with certain hydrazone derivatives prepared from this compound-riboside has been observed to lead to the activation of the NF-κB p50 subunit. googleapis.com This activation suggests that these compounds can influence the NF-κB signaling cascade, a pathway that is a significant target in cancer therapy due to its role in promoting cell survival and proliferation. aging-us.comgoogleapis.com The interaction of C/EBPα with NF-κB p50 has been shown to induce pro-survival genes, highlighting the complexity of p50's role in cellular outcomes. oncotarget.com The phosphorylation of p50 at specific serine residues is also crucial for its DNA binding function, a process mediated by kinases like PKA. nih.gov The observed activation of p50 by this compound derivatives points towards a mechanism that could influence gene expression related to apoptosis and cell cycle control. googleapis.com

ERK Activation and Cell Response Modulation

The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which governs a wide array of cellular responses including proliferation, differentiation, and cell death. googleapis.comnih.gov Depending on the cellular context and the nature of the stimulus, ERK activation can either promote cell survival or trigger apoptosis. googleapis.comnih.gov

Studies involving hydrazone derivatives of this compound-riboside have demonstrated that these compounds can induce apoptosis, and this process is linked to the activation of ERK signaling. googleapis.com The activation of ERK was observed to occur at 6 hours post-treatment, preceding the cleavage of Poly (ADP-ribose) polymerase (PARP) after 16 hours, a hallmark of apoptosis. googleapis.com This temporal pattern suggests that ERK activation is an integral part of the apoptotic pathway initiated by these compounds. googleapis.com The signaling was shown to proceed through the ERK pathway specifically, and not through the JNK (c-Jun N-terminal kinase) signaling pathway. googleapis.com The downstream effects of this ERK activation include the activation of Caspase-3, mediated by Caspase-6, indicating that the apoptosis induced is mediated by a mitochondrial pathway. googleapis.com This ability to modulate ERK-dependent cell responses highlights a significant mechanism through which this compound derivatives can exert their anti-cancer effects. googleapis.com

Anti-proliferative Effects on Cancer Cell Lines

This compound and its derivatives have demonstrated notable anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. googleapis.combiosynth.comgoogle.com The purine structure is a fundamental component of nucleic acids, making its analogues, like this compound, candidates for interfering with the cellular processes of rapidly dividing cancer cells. researchgate.net

Hydrazone derivatives of this compound-riboside have been identified as effective cytotoxic agents against several human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), K562 (leukemia), and MCF-7 (breast cancer). googleapis.comgoogle.com Further studies have shown that this compound itself is active against prostate carcinoma cells, where it induces apoptosis and decreases cell proliferation. biosynth.com The anti-proliferative activity of purine derivatives is a well-explored area; for instance, certain fused purine analogues have shown potent activity against the NCI 60-cell line panel. researchgate.net Similarly, other purine derivatives have exhibited moderate growth inhibition against this extensive panel of cancer cells. nih.gov

The table below summarizes the observed anti-proliferative activity of this compound and its derivatives on various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Effect |

| This compound-riboside derivatives | HeLa (Cervical Cancer) | Cytotoxic googleapis.comgoogle.com |

| This compound-riboside derivatives | HT-29 (Colon Cancer) | Cytotoxic googleapis.comgoogle.com |

| This compound-riboside derivatives | K562 (Leukemia) | Cytotoxic googleapis.comgoogle.com |

| This compound-riboside derivatives | MCF-7 (Breast Cancer) | Cytotoxic googleapis.comgoogle.com |

| This compound | Prostate Carcinoma | Induces apoptosis, decreases proliferation biosynth.com |

Activity Against Multidrug Resistant Tumor Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. google.comfrontiersin.org A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. frontiersin.org

Novel hydrazone derivatives prepared from this compound have been specifically investigated for their potential to overcome MDR. google.com These compounds have demonstrated potent anti-cancer activity against tumor cells that exhibit multidrug resistance. google.com The development of such agents is a crucial therapeutic strategy, as they can potentially resensitize resistant tumors to chemotherapy or act as effective standalone treatments. google.com The utility of these this compound derivatives lies in their ability to inhibit the growth of cancer cells that have acquired resistance, offering a potential solution to a major cause of chemotherapy failure. google.com

Potential as Prodrugs in Cancer Therapy

Prodrugs are inactive or less active molecules that are metabolically converted into their active therapeutic form within the body, often at the target site. frontiersin.orgmdpi.com This strategy is widely employed in oncology to improve drug delivery, enhance selectivity for tumor tissue, and minimize systemic toxicity. frontiersin.orgmdpi.comrsc.org Prodrug design can leverage specific conditions within the tumor microenvironment, such as altered enzyme expression, pH, or redox state, to trigger drug activation. frontiersin.orgmdpi.com

This compound itself has been described as a prodrug for 6-chloropurine. biosynth.com The concept of using purine analogues as prodrugs is well-established. For example, phosphoramidite prodrugs of the nucleotide FdUMP (NUC-3373) have been developed to bypass resistance mechanisms and are in clinical trials. mdpi.com Similarly, prodrugs of 6-thioguanosine monophosphate have shown enhanced efficacy against thiopurine-resistant leukemia and breast cancer cells by circumventing the need for activation by the salvage pathway enzyme HGPRT. acs.org The development of this compound derivatives, particularly as ribonucleosides or with other modifications, aligns with this therapeutic strategy. These derivatives can be designed to be activated by specific enzymes that are overexpressed in cancer cells, thereby concentrating the cytotoxic effect within the tumor and sparing normal tissues. google.comfrontiersin.org This approach holds significant promise for developing more effective and less toxic cancer therapies. rsc.org

Antiviral Research and Mechanisms

Role in Anti-Hepatitis Activity

Beyond its anticancer potential, this compound has been identified as an anti-hepatitis agent. biosynth.com Its mechanism is thought to involve acting as a prodrug and inhibiting viral replication. biosynth.com

Specifically, extensive research has focused on derivatives of this compound as inhibitors of the Hepatitis C virus (HCV). nih.govcapes.gov.brresearchgate.net A series of this compound 2'-methyl ribonucleosides were synthesized and evaluated for their anti-HCV activity. nih.govcapes.gov.brresearchgate.net While the parent nucleosides themselves showed a lack of significant antiviral activity, this was attributed to a poor affinity for adenosine kinase, the enzyme required for the initial phosphorylation step to activate the drug. nih.govcapes.gov.br

To overcome this limitation, 5'-monophosphate prodrugs of these nucleosides were synthesized. nih.govcapes.gov.br This approach bypasses the need for the initial, inefficient phosphorylation step. The results were dramatic: some of the prodrugs exhibited a more than 1000-fold improvement in anti-HCV activity compared to their parent nucleosides. nih.govcapes.gov.br For instance, one of the most potent prodrugs displayed an EC₅₀ (half-maximal effective concentration) of 24 nM, whereas its parent nucleoside had an EC₅₀ of 92 µM. nih.govcapes.gov.br This highlights the success of the prodrug strategy in unlocking the potent antiviral potential of this compound derivatives against HCV. nih.govcapes.gov.brsci-hub.se

The table below presents a comparison of the anti-HCV activity between a parent this compound ribonucleoside and its 5'-monophosphate prodrug.

| Compound Type | Anti-HCV Activity (EC₅₀) |

| Parent this compound 2'-methyl ribonucleoside | 92 µM nih.govcapes.gov.br |

| 5'-Monophosphate Prodrug Derivative | 24 nM nih.govcapes.gov.br |

Inhibition of Viral Replication

The antiviral properties of this compound derivatives have been a significant area of research. While this compound itself demonstrates limited direct antiviral efficacy, its nucleoside and nucleotide analogues have shown potent activity, particularly against Hepatitis C Virus (HCV).

A series of this compound 2'-methyl ribonucleosides were synthesized and evaluated for their inhibitory effects on HCV. biosynth.comgoogle.com The parent nucleosides exhibited a notable lack of antiviral activity, a characteristic that was linked to their poor affinity for adenosine kinase, an enzyme crucial for the phosphorylation necessary to activate many nucleoside analogues. biosynth.comgoogle.comacs.org To overcome this limitation, 5'-monophosphate prodrugs of these ribonucleosides were developed. This strategic modification led to a dramatic enhancement in anti-HCV activity, with some prodrugs showing over a 1000-fold improvement compared to the parent nucleosides. biosynth.comgoogle.com For instance, one such prodrug exhibited a half-maximal effective concentration (EC₅₀) of 24 nM, a significant increase in potency from the 92 µM EC₅₀ of its parent nucleoside. biosynth.comgoogle.com The proposed mechanism for these prodrugs involves intracellular conversion to the active 5'-triphosphate metabolite, which then inhibits viral RNA replication. uwec.edu

Beyond HCV, derivatives of this compound have been investigated for activity against other RNA viruses, such as picornaviruses. The antiviral action in this context is suggested to occur through lethal mutagenesis. researchgate.net This mechanism involves the incorporation of the nucleoside analogue into the viral genome during replication, leading to an increased mutation rate that ultimately proves fatal to the virus. researchgate.net

Interactions with Adenosine Receptors

The structural similarity of this compound to the endogenous nucleoside adenosine suggests the potential for interaction with adenosine receptors. Studies have been conducted to determine the binding affinity of this compound derivatives for these G protein-coupled receptors.

Research on this compound riboside demonstrated its ability to bind to rat A₁, A₂ₐ, and A₃ adenosine receptors. However, the affinity was found to be in the micromolar range, indicating relatively weak binding. The compound was also observed to be nearly nonselective across these receptor subtypes. biosynth.com The low affinity of this compound riboside is thought to be influenced by the polar hydrazino group. researchgate.net It has been suggested that this destabilizing effect can be counteracted by the addition of larger N⁶-substituents, which can engage in stabilizing interactions with hydrophobic regions of the receptor. researchgate.net

Table 1: Binding Affinity of this compound Riboside at Rat Adenosine Receptors

| Receptor Subtype | Kᵢ (µM) |

| A₁ | 29.7 |

| A₂ₐ | 7.3 |

| A₃ | >10 |

Data sourced from a study on adenosine analogue binding affinities. biosynth.com

Mutagenic Properties of this compound-Riboside

Investigations into the biological effects of this compound and its derivatives have revealed significant mutagenic properties. This compound-riboside, in particular, has been identified as a potent mutagenic agent. mdpi.com

Studies on a range of purine analogues have shown that 2-hydrazinopurine, a related compound, is capable of inducing transition mutations. bard.edunih.gov This type of mutation involves the substitution of a purine base for another purine (A ↔ G) or a pyrimidine base for another pyrimidine (C ↔ T). Specifically, 2-hydrazinopurine was found to stimulate the AT→GC transition. nih.gov The proposed mechanism for the mutagenicity of hydroxylaminopurine, a compound class that includes these hydrazine derivatives, is thought to involve a covalent reaction with DNA. bard.edunih.gov This suggests that the mutagenic effects are not solely due to altered base pairing through tautomerization but may involve direct chemical modification of the genetic material. nih.gov The biological activity of these compounds, including their toxic and mutagenic effects, is dependent on their conversion to the corresponding nucleotide form, allowing for incorporation into DNA. researchgate.net

Enzymatic Inhibition and Biochemical Assay Applications

The chemical structure of this compound lends itself to interactions with various enzymes, leading to inhibitory effects that have been harnessed in biochemical assays.

Competitive Inhibition of Amines

This compound has been reported to act as a competitive inhibitor of amines in biochemical assays. biosynth.com This inhibition is thought to be mediated by the hydroxyl group of the this compound molecule, which can form a hydrogen bond with the amino group of the amine substrates, thereby competing for the active site of the enzyme. biosynth.com

The broader class of hydrazine derivatives is known to inhibit amine oxidases. uwec.eduwikipedia.orgnih.gov These enzymes are responsible for the metabolism of biogenic amines. researchgate.net The inhibitory mechanism can be reversible and competitive, as seen with hydrazine itself, which requires the presence of a substrate and oxygen to inhibit monoamine oxidase. nih.gov Other hydrazine derivatives, like phenylhydrazine, act as irreversible inhibitors. nih.govgoogleapis.com The inhibition of copper-containing amine oxidases by hydrazine derivatives often involves the formation of a mimic enzyme-substrate Schiff base complex. uwec.edu

Applications in Enzyme Assays

The inhibitory properties of this compound and its derivatives have been utilized in enzyme assays to study enzyme function and to screen for potential therapeutic agents. For example, this compound-riboside has been shown to inhibit human ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. google.comnih.gov The proposed mechanism for this inhibition involves the scavenging of tyrosyl free radicals that are essential for the reduction of nucleoside diphosphates by the enzyme. google.comnih.gov

In a more targeted application, a this compound-based compound, designated PH006, was identified as a novel and selective ATP-competitive inhibitor of c-Src kinase through a combination of virtual screening and high-throughput screening. acs.org The enzymatic activity of the kinase in the presence of this inhibitor was quantified using an enzyme-linked immunosorbent assay (ELISA), demonstrating the utility of this compound derivatives as tools in enzyme research and drug discovery. acs.org The inhibitory constant (IC₅₀) of PH006 against c-Src was determined to be 0.38 μM. acs.org

Table 2: Application of this compound Derivatives in Enzyme Inhibition Studies

| Derivative | Target Enzyme | Assay Type | Finding |

| This compound-riboside | Human Ribonucleotide Reductase (RR) | Not specified | Inhibition through possible scavenging of tyrosyl free radicals. google.comnih.gov |

| PH006 | c-Src Kinase | ELISA, Surface Plasmon Resonance | ATP-competitive inhibitor with an IC₅₀ of 0.38 μM. acs.org |

Interactions with Nucleic Acids and RNA Metabolism

Beyond its mutagenic potential through DNA incorporation, this compound and its derivatives interact with nucleic acids and the machinery of RNA metabolism in other significant ways.

One notable interaction involves the chemical modification of RNA for analytical purposes. In a technique known as TUC-seq DUAL, 6-thioguanosine (6sG) incorporated into RNA is chemically converted to a 6-hydrazino-2-aminopurine derivative. nih.govresearchgate.net This modified base is then recognized and read as an adenine by reverse transcriptase during RNA sequencing. nih.gov This application highlights a direct interaction with the enzymatic machinery of nucleic acid metabolism, where the 6-hydrazino moiety plays a crucial role in altering the base-pairing properties of the purine.

Furthermore, studies have shown that this compound can be formed within DNA as a result of chemical reactions. Specifically, when DNA is treated with arenediazonium ions, unstable triazene adducts can form. These adducts can be reduced to this compound, which can then be detected in DNA hydrolysates, indicating its presence as a DNA lesion. acs.org As previously mentioned, this compound-riboside also impacts nucleic acid metabolism through the inhibition of ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis. google.comnih.gov

Base-Pairing Modes (e.g., Watson-Crick) of 6-Hydrazino Purine Derivatives

The this compound derivative, specifically 6-hydrazino-2-aminopurine (A'), has been shown to retain the Watson-Crick base-pairing mode. nih.govrcsb.orgnih.govresearchgate.netcnrs.frrcsb.orgproteopedia.orgreferencecitationanalysis.com This is a critical feature for its application in molecular biology techniques, as it ensures that the modified base can pair with its natural counterpart, uracil (U), in RNA, thus maintaining the structural integrity of the nucleic acid duplex. researchgate.netresearchgate.net

Thermodynamic analysis of RNA duplexes containing A'–U base pairs further supports the stability of this interaction. The thermodynamic stability of an A'–U base pair is comparable to that of a natural A–U base pair in short RNA oligonucleotides. researchgate.net In contrast, the precursors in its chemical synthesis, 6-thioguanosine (6sG) and its oxidized intermediate 6-sulfinylguanine (6soG), significantly decrease the melting temperatures of double-stranded oligonucleotides. researchgate.net

The ability of this compound derivatives to maintain a standard base-pairing mode is fundamental to their use in methods that rely on faithful replication or transcription of the modified nucleic acid strand. nih.govrcsb.orgnih.gov

Decoding as Adenosine in RNA Sequencing and Primer Extension Assays

A key functional characteristic of this compound derivatives in RNA is their decoding as adenosine (A) by reverse transcriptase enzymes during RNA sequencing and primer extension assays. nih.govrcsb.orgnih.govresearchgate.netcnrs.frrcsb.orgresearchgate.netresearchgate.net This specific misinterpretation is the cornerstone of techniques designed to study RNA dynamics.

In primer extension assays, which are used to map the 5' ends of RNA transcripts and identify modified bases, RNA templates containing 6-hydrazino-2-aminopurine (A') are consistently read as adenosine by reverse transcriptase. researchgate.netresearchgate.net This results in the incorporation of thymine (T) into the newly synthesized complementary DNA (cDNA) strand. While the precursor, 6-thioguanosine (6sG), can cause some minor termination, the predominant product is the full-length cDNA, with 6sG being read as guanosine (G). researchgate.net The conversion to A' therefore induces a specific G-to-A mutation signature in the sequencing data. researchgate.netacs.orgnih.gov

This G-to-A transition is readily detectable in high-throughput RNA sequencing experiments. nih.govnih.govacs.orgnih.gov The presence of this mutation at specific sites allows for the identification and quantification of RNA molecules that were originally labeled with 6sG and subsequently converted to the this compound derivative. acs.orgnih.gov This method, known as TUC-seq (Thioguanosine-to-Cytidine sequencing) DUAL, leverages this conversion to distinguish between newly synthesized and pre-existing RNA populations. nih.govnih.gov

The efficiency of this decoding is crucial for the accuracy of these methods. Studies have shown that the conversion of 6sG to A' is selective and quantitative, leading to a clean and reliable readout of the modified base as adenosine in sequencing experiments. nih.gov

Metabolic Labeling of RNA with 6-Thioguanosine (6sG) and Conversion to 6-Hydrazino Purine Derivatives

The investigation of RNA dynamics within a cell often relies on metabolic labeling, a technique where modified nucleosides are introduced to cells and incorporated into newly synthesized RNA. 6-thioguanosine (6sG), an analog of the natural nucleoside guanosine, is a key compound used for this purpose. nih.govresearchgate.netrsc.org Once incorporated into cellular RNA, 6sG can be chemically converted into a this compound derivative. nih.govrcsb.orgnih.govresearchgate.netrcsb.orgresearchgate.netgoogle.com

The process involves a two-step chemical treatment. Initially, the 6sG-containing RNA is treated with osmium tetroxide (OsO₄) and ammonium chloride (NH₄Cl). nih.govgoogle.com This step oxidizes the 6-thio group to a sulfonium moiety (6soG). researchgate.net Subsequently, treatment with a buffered hydrazine solution quantitatively substitutes the sulfonate group, yielding the 6-hydrazino-2-aminopurine (A') derivative. researchgate.netgoogle.com

This conversion chemistry is highly specific and efficient. nih.gov Importantly, it is compatible with other metabolic labeling techniques, such as the use of 4-thiouridine (4sU), which can be converted to a cytidine analog. nih.govnih.gov This compatibility allows for dual-labeling experiments, termed TUC-seq DUAL, where both 6sG and 4sU are used in sequential pulses to label RNA at different time points. nih.govrcsb.orgnih.govrcsb.org The simultaneous detection of both converted nucleosides in a single RNA sequencing run enables high-precision measurements of mRNA synthesis and decay rates. nih.govnih.gov

The ability to metabolically label RNA with 6sG and then specifically convert it to a this compound derivative that is read as adenosine provides a powerful tool for studying the transcriptome with temporal resolution. nih.govnih.govnih.gov

Herbicide Safener Research

In the field of agricultural chemistry, derivatives of this compound have been investigated for their potential as herbicide safeners. acs.org Herbicide safeners are chemical agents that protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. acs.orgnih.govresearchgate.net This selective protection is crucial for the widespread and safe use of certain herbicides. nih.gov

Recent research has focused on synthesizing novel purine derivatives by combining the purine scaffold, found in plant hormones like cytokinins, with structural fragments from commercial safeners such as mefenpyr-diethyl and isoxadifen-ethyl. acs.org The synthetic route typically involves a substitution reaction of a 9-substituted-6-chloropurine with hydrazine hydrate to produce a 9-substituted-6-hydrazinopurine intermediate. acs.org This intermediate is then acylated to yield the final target compounds. acs.org

The efficacy of these newly synthesized this compound derivatives as safeners is evaluated through various bioassays. For instance, their ability to mitigate the phytotoxicity of herbicides like mesosulfuron-methyl on wheat has been assessed. acs.org Key performance indicators include the recovery of growth indices such as root length, plant height, and fresh weight. acs.org Some of these novel compounds have demonstrated superior safening activity compared to existing commercial safeners. acs.orgnih.gov

Computational and Molecular Modeling Studies of 6-hydrazinopurine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. researchgate.netnih.gov This quantum mechanical method allows for the detailed analysis of molecular geometries, orbital energies, and thermodynamic stability, providing valuable insights into the behavior of compounds like 6-hydrazinopurine. researchgate.netnih.gov DFT calculations are performed to understand the structural properties, vibrational spectra, and frontier molecular orbitals of molecules. researchgate.net

Geometry optimization is a fundamental application of DFT that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. qcware.com This process systematically adjusts atomic positions to minimize the forces on the atoms, resulting in an optimized molecular geometry. qcware.com For derivatives of this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), are employed to determine their optimized structures. researchgate.net The calculated structural parameters are then often compared with experimental data, such as those from X-ray crystallography, to validate the computational model. researchgate.netnih.gov These studies have shown a good correlation between the theoretically predicted and experimentally determined geometries for related heterocyclic compounds. researchgate.netnih.gov

Structural characterization also involves analyzing key geometric parameters such as bond lengths and angles. For instance, in a related hydrazide derivative, DFT calculations revealed that the oxime and hydrazide groups adopt a cis-position relative to the C-C bond, a conformation stabilized by an intramolecular attractive interaction. nih.gov While specific DFT studies on the geometry of this compound itself are not detailed in the provided results, the methodologies applied to similar molecules, such as other purine derivatives and hydrazones, are well-established. researchgate.netmdpi.com

Table 1: Representative Theoretical Calculation Parameters for Related Compounds

| Compound Type | DFT Functional | Basis Set | Application |

| Hydrazone Derivatives | B3LYP | 6-311+G(d,p) | Structural properties, vibrational spectra, NBOs |

| Zn(II) Hydrazone Complexes | B3LYP | 6-31G | Gas-phase geometry optimization |

| Zn(II) Hydrazone Complexes | TD-DFT/B3LYP | 6-311G(d,p) | HOMO-LUMO energies |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. masterorganicchemistry.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmdpi.com

DFT and time-dependent DFT (TD-DFT) are standard methods for calculating HOMO and LUMO energies. mdpi.comrsc.org For various hydrazone and purine-related structures, these calculations have been performed to understand their electronic behavior. mdpi.comrsc.org For instance, in a study on Zn(II) hydrazone complexes, the HOMO and LUMO energies were calculated to identify regions of high and low electron density. mdpi.com The distribution of these orbitals can vary significantly; in some complexes, the HOMO is localized on the ligands and metal center, while the LUMO is on the planar ring of the Schiff base. mdpi.com A smaller HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability. mdpi.com

Table 2: Frontier Molecular Orbital Data for a Related Hydrazone Derivative

| Parameter | Energy (a.u.) | Energy (eV) |

| EHOMO | -0.23063 | -6.2757 |

| ELUMO | -0.07178 | -1.9532 |

| HOMO-LUMO Gap | 0.15885 | 4.3225 |

| Data derived from a study on 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide. nih.gov |

DFT calculations can also be used to determine various thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which provide insights into the stability and reactivity of a molecule. mdpi.comfrontiersin.org The stability of a molecule can be inferred from its calculated chemical potential, which, if negative, indicates that the molecule is stable and will not spontaneously decompose. mdpi.com

Studies on related compounds have shown that the presence of certain functional groups can impact thermodynamic stability. For example, in a study of RNA duplexes, the substitution of guanosine with 6-thioguanosine, a structurally similar purine derivative, was found to generally decrease the thermodynamic stability of the duplex. researchgate.net The magnitude of this destabilizing effect depended on the position of the substitution and the neighboring base pairs. researchgate.net Conversely, when placed at a dangling end, the 6-thioguanosine residue had a slight stabilizing effect. researchgate.net While direct thermodynamic calculations for this compound were not found, the principles from these related studies are applicable. The stability of a thermodynamic system is determined by the condition that the determinant of a specific matrix of second derivatives of the internal energy is equal to zero at the stability boundary. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO Energies)

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnumberanalytics.com This method is instrumental in drug discovery and molecular biology for predicting ligand-protein interactions and estimating the binding affinity of a ligand for a particular protein target. numberanalytics.comnih.gov

Molecular docking simulations provide detailed information about the interactions between a ligand, such as this compound, and the amino acid residues within the active site of a target protein. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

For instance, molecular docking studies of various hydrazone derivatives have been conducted to understand their binding modes with specific biological targets. mdpi.comnih.gov In one study, the binding interactions of dihydrazone compounds with DNA were investigated, revealing that the most active compounds stacked within the A-T rich regions of the DNA minor groove through surface binding interactions. nih.gov Another study on a this compound-based inhibitor of c-Src kinase, PH006, aimed to elucidate its binding mode with the kinase. cnjournals.com The analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. numberanalytics.com

A primary goal of molecular docking is to predict the biological activity of a compound by estimating its binding affinity for a specific target. nih.govclinmedkaz.org Binding affinity, often expressed as a binding energy or an inhibition constant (Ki or IC50), is a measure of the strength of the ligand-receptor interaction. numberanalytics.commdpi.com Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher predicted activity. researchgate.net

Computational methods, including deep learning and machine learning models, are increasingly used to predict drug-target affinity (DTA) on a large scale. frontiersin.orgarxiv.org These approaches can screen vast libraries of compounds against various protein targets to identify potential hits for drug development. nih.govarxiv.org For example, docking studies on dibenzylideneacetones as potential antimalarial agents showed that all tested compounds had lower Moldock scores (indicating better binding) than the native ligand, suggesting their potential as inhibitors. jppres.com Similarly, the biological activity spectra for new piperidine derivatives have been predicted using in silico methods to identify potential therapeutic applications. clinmedkaz.org While specific docking results for this compound against a defined target were not available in the search results, the methodologies are well-established for predicting its potential biological activities and target affinities. benthamscience.comresearchgate.net

Ligand-Protein Interactions and Binding Modes

Reaction Pathway Studies and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of chemical reactions at a molecular level. raa-journal.orgmdpi.comarxiv.org For this compound, these methods provide profound insights into its formation, transformation, and potential decomposition pathways by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers, which are critical for understanding reaction feasibility and kinetics. arxiv.orgrsc.org

Furthermore, computational investigations into the reduction mechanisms of species by hydrazine derivatives have highlighted the potential for both free radical and free radical ion mechanisms. acs.org The analyses of natural bond orbitals (NBOs), quantum theory of atoms-in-molecules (QTAIM), and the electron localization function (ELF) can be employed to explore the evolution of chemical bonds throughout the reaction, providing a detailed picture of electron rearrangement. researchgate.net DFT has also been used to explore the reduction of graphene-oxide by hydrazine, detailing multi-step reaction pathways and the stability of resulting functional groups. rsc.org These methodologies could be applied to study the stability and decomposition of this compound, for example, by modeling the cleavage of the N-N bond in the hydrazine moiety or the degradation of the purine ring under specific conditions.

Table 1: Computational Methods for Reaction Pathway Analysis

| Computational Method | Information Yielded | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and activation barriers. raa-journal.orgarxiv.org | Elucidating mechanisms for synthesis (e.g., from 6-chloropurine) and decomposition. Determining reaction feasibility and kinetics. |

| Transition State (TS) Search | Identification of the highest energy point along the reaction coordinate. | Pinpointing the rate-determining step of a reaction, such as N-N bond scission or nucleophilic substitution. d-nb.info |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from transition state to reactants and products. | Confirming that a found transition state correctly connects the desired reactants and products. acs.org |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Understanding charge transfer between the purine ring and the hydrazine moiety during a reaction. researchgate.net |

| Atoms-in-Molecules (QTAIM) | Characterization of bond critical points and atomic interactions. | Analyzing the nature of chemical bonds (e.g., covalent vs. hydrogen bonds) in intermediates and transition states. researchgate.net |

| Electron Localization Function (ELF) | Visualization of electron pair localization. | Tracking the evolution of bonding and lone pairs during key mechanistic steps like bond formation or cleavage. researchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into effective drug candidates. researchgate.net Computational methods provide a rapid and insightful approach to SAR, enabling the prediction of a compound's biological activity based on its chemical structure. d-nb.info These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable for designing and prioritizing new derivatives of this compound for synthesis and biological testing. researchgate.netpharmacophorejournal.com

A QSAR study has been noted on a series of this compound derivatives concerning their inhibitory activity against the Hepatitis C virus (HCV). researchgate.net QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, known as molecular descriptors. ijpsr.com These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., LogP), among others. pharmacophorejournal.comijpsr.com For this compound derivatives, a QSAR model could reveal, for instance, that bulky, electron-donating substituents on the purine ring enhance antiviral activity, guiding the design of more potent analogs. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go further by analyzing the 3D steric and electrostatic fields around the molecules, providing contour maps that highlight regions where modifications are likely to improve activity. nih.gov

Molecular docking is another powerful computational tool used to predict the preferred binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. mdpi.comnih.gov This technique scores the binding affinity, helping to rationalize the observed biological activity and understand the SAR at a molecular level. mdpi.com For this compound derivatives, docking studies could be used to investigate their interaction with a target protein. For example, in a study of purine-scaffold inhibitors selective for the Hsp90 paralog Grp94, molecular modeling rationalized how specific substituents on the purine core could access a unique allosteric pocket, explaining their high selectivity. nih.gov Similar studies on this compound could identify key interactions, such as hydrogen bonds between the hydrazine moiety and specific amino acid residues or π-π stacking involving the purine ring, that are crucial for binding affinity. nih.govnih.gov These insights are critical for the rational design of new derivatives with improved potency and selectivity.

Table 2: Illustrative SAR Findings from Computational Studies on Heterocyclic Compounds

| Compound Series | Computational Method | Key SAR Finding | Implication for this compound Design |

|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4-yl hydrazones nih.gov | 3D-QSAR (CoMFA) | Bulky, electropositive groups at a specific position (R4) improved both potency and selectivity as CDK4 inhibitors. | Suggests that modifying the hydrazine moiety or the purine C2/C8 positions with specific substituents could enhance target affinity and selectivity. |